N-[3-(1,3-thiazol-2-ylcarbamoyl)-5-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(1,3-thiazol-2-ylcarbamoyl)-5-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a complex organic compound that features a unique structure combining thiazole, thiophene, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-thiazol-2-ylcarbamoyl)-5-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Thiazole and Thiophene Intermediates: These intermediates are synthesized through cyclization reactions involving appropriate starting materials.
Coupling Reactions: The intermediates are then coupled using reagents such as carbodiimides to form the desired compound.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure efficient synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-thiazol-2-ylcarbamoyl)-5-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-thiazol-2-ylcarbamoyl)-5-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-thiazol-2-ylcarbamoyl)-5-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,3-thiazol-2-ylcarbamoyl)-5-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide: shares structural similarities with other thiazole and thiophene derivatives.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their biological activity.
Thiophene Derivatives: Compounds containing the thiophene ring, used in various applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[3-(1,3-thiazol-2-ylcarbamoyl)-5-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S3/c25-17(24-20-21-5-8-30-20)12-9-13(22-18(26)15-3-1-6-28-15)11-14(10-12)23-19(27)16-4-2-7-29-16/h1-11H,(H,22,26)(H,23,27)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSDFGMWUIHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=NC=CS3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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